molecular formula C15H10Cl2N4 B2518449 4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline CAS No. 129177-08-8

4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline

Cat. No.: B2518449
CAS No.: 129177-08-8
M. Wt: 317.17
InChI Key: MQHPTIUCLZYUKA-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline is a chemical compound with the molecular formula C15H10Cl2N4. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of the 2,4-dichlorophenyl group and the hydrazone linkage adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-hydrazinylquinazoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-[(3,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline
  • 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives

Uniqueness

4-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]quinazoline is unique due to its specific substitution pattern and the presence of the hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-11-6-5-10(13(17)7-11)8-20-21-15-12-3-1-2-4-14(12)18-9-19-15/h1-9H,(H,18,19,21)/b20-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHPTIUCLZYUKA-DNTJNYDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.